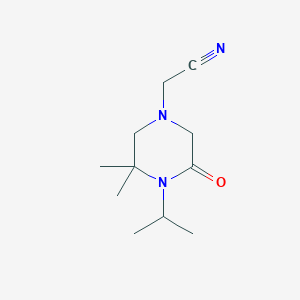![molecular formula C13H21N3OS2 B7586533 N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as MTSEA, and it is a thiol-reactive reagent that is used to modify proteins and other biomolecules. In
Wirkmechanismus
MTSEA is a thiol-reactive reagent, which means that it reacts specifically with thiol groups on proteins and other biomolecules. This reaction can result in the formation of disulfide bonds, which can alter the structure and function of the modified biomolecule. MTSEA can also be used to introduce cysteine residues into proteins, which can be used for site-specific labeling or cross-linking.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MTSEA depend on the specific biomolecule that is being modified. In general, however, MTSEA can alter the structure and function of proteins and other biomolecules, which can have downstream effects on cellular processes. MTSEA has been shown to be toxic to some cells at high concentrations, but it is generally considered to be relatively safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MTSEA is its specificity for thiol groups, which allows for site-specific modification of biomolecules. MTSEA is also relatively easy to use and can be applied to a wide range of biomolecules. However, one limitation of MTSEA is that it can be difficult to control the extent of modification, which can lead to non-specific effects. Additionally, MTSEA can be toxic to some cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on MTSEA. One area of interest is the development of new methods for controlling the extent of modification, which could improve the specificity of the compound. Additionally, there is interest in using MTSEA for in vivo applications, such as targeted drug delivery. Finally, there is potential for MTSEA to be used in combination with other reagents to achieve more complex modifications of biomolecules.
Synthesemethoden
MTSEA can be synthesized using a variety of methods, but the most common synthesis method involves the reaction of 2-chloroethyl isothiocyanate with 4-methyl-2-aminobenzothiazole in the presence of triethylamine. The resulting intermediate is then reacted with 2-(methylthio)morpholine-4-carboxylic acid to produce MTSEA.
Wissenschaftliche Forschungsanwendungen
MTSEA has a wide range of applications in scientific research, particularly in the field of protein modification. This compound is commonly used to study the structure and function of proteins, as well as to investigate protein-protein interactions. MTSEA can also be used to modify other biomolecules, such as nucleic acids and lipids.
Eigenschaften
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS2/c1-9(2)11-7-16(4-5-18-11)13(17)14-6-12-15-10(3)8-19-12/h8-9,11H,4-7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGCGOXMNLTWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC(=O)N2CCSC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)



![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)


![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)



